N-(3-Hydroxy-2,6-dimethylphenyl)-2-piperidinecarboxamide
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Overview
Description
N-(3-Hydroxy-2,6-dimethylphenyl)-2-piperidinecarboxamide is a chemical compound with a unique structure that includes a piperidine ring and a substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Hydroxy-2,6-dimethylphenyl)-2-piperidinecarboxamide typically involves the reaction of 3-hydroxy-2,6-dimethylphenylamine with 2-piperidinecarboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond. The reaction is usually performed in an organic solvent like dichloromethane or dimethylformamide, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions ensures maximum yield and purity of the compound. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(3-Hydroxy-2,6-dimethylphenyl)-2-piperidinecarboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The hydrogen atoms on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.
Major Products
Oxidation: Formation of 3-keto-2,6-dimethylphenyl-2-piperidinecarboxamide.
Reduction: Formation of N-(3-hydroxy-2,6-dimethylphenyl)-2-piperidinecarboxamine.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
N-(3-Hydroxy-2,6-dimethylphenyl)-2-piperidinecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3-Hydroxy-2,6-dimethylphenyl)-2-piperidinecarboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(3-Hydroxy-2,6-dimethylphenyl)-2-methoxyacetamido: Similar structure but with a methoxy group instead of a piperidine ring.
N,N-Bis(3-hydroxy-2,6-dimethylphenyl)-2-(3-hydroxy-2,5-dimethylphenoxy)benzenamine: Contains multiple hydroxyl and dimethylphenyl groups.
Uniqueness
N-(3-Hydroxy-2,6-dimethylphenyl)-2-piperidinecarboxamide is unique due to the presence of both a piperidine ring and a substituted phenyl group, which confer specific chemical and biological properties. This combination of structural features makes it distinct from other similar compounds and contributes to its versatility in various applications.
Properties
IUPAC Name |
N-(3-hydroxy-2,6-dimethylphenyl)piperidine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-9-6-7-12(17)10(2)13(9)16-14(18)11-5-3-4-8-15-11/h6-7,11,15,17H,3-5,8H2,1-2H3,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVZXIWSYOWTQAS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)O)C)NC(=O)C2CCCCN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70747556 |
Source
|
Record name | N-(3-Hydroxy-2,6-dimethylphenyl)piperidine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70747556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
247061-17-2 |
Source
|
Record name | N-(3-Hydroxy-2,6-dimethylphenyl)piperidine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70747556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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